2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile
Description
2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile is a fluorinated nitrile compound characterized by a pentanenitrile backbone with two fluorine atoms at the 2-position, a ketone group at the 3-position, and two methyl groups at the 4-position. This unique combination of functional groups confers distinct physicochemical properties, including moderate polarity due to the nitrile and ketone moieties, and enhanced metabolic stability attributed to the fluorine substituents. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials, where its nitrile group serves as a versatile precursor for further derivatization .
Properties
Molecular Formula |
C7H9F2NO |
|---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C7H9F2NO/c1-6(2,3)5(11)7(8,9)4-10/h1-3H3 |
InChI Key |
BDQNZEYYCYLVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group .
Industrial Production Methods
Industrial production methods for 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The ketone group can form enolates, which are reactive intermediates in many organic reactions .
Comparison with Similar Compounds
Functional Group Implications :
- Nitrile vs. Ester: The nitrile group in the target compound enhances its utility in nucleophilic substitution reactions and as a precursor for amines or carboxylic acids. Esters in analogues (e.g., Ethyl 4,4-difluoro-3-oxobutanoate) are more prone to hydrolysis .
- Fluorine Substitution: Difluoro groups in the target compound improve electron-withdrawing effects and metabolic stability compared to monofluoro analogues like Methyl 2-fluoro-3-oxopentanoate .
- Hydroxyl vs.
Physicochemical Properties
| Property | 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile | Ethyl 4,4-difluoro-3-oxobutanoate | 3-Hydroxy-4,4-dimethylpentanenitrile |
|---|---|---|---|
| Boiling Point | Estimated 180–200°C* | ~160°C | ~220°C |
| Solubility | Moderate in organic solvents | High in polar aprotic solvents | High in polar solvents (e.g., water) |
| Stability | Stable under anhydrous conditions | Hydrolysis-prone (ester group) | Oxidatively sensitive (hydroxyl group) |
*Estimated based on molecular weight and functional groups.
Biological Activity
2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C7H8F2N2O
- Molecular Weight : 174.15 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The biological activity of 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. The following table summarizes findings from cell line studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | Moderate cytotoxicity |
| A549 | 20 | High cytotoxicity |
These findings indicate varying levels of cytotoxicity across different cancer cell lines, suggesting that further investigation into its mechanism of action is warranted .
The proposed mechanism for the biological activity of 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile involves the inhibition of key enzymatic pathways in microbial and cancer cells. Specifically, it appears to disrupt metabolic processes critical for cell survival and proliferation.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard treatments.
- Case Study on Anticancer Properties : In vivo studies using mouse models showed that administration of 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile led to tumor size reduction in xenograft models of breast cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
